
Cobaltous ethylenediamine di(aurous cyanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltous ethylenediamine di(aurous cyanide) is a coordination compound that features cobalt, ethylenediamine, and aurous cyanide as its primary components. Coordination compounds, also known as complex compounds, consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. In this case, cobalt serves as the central metal, while ethylenediamine and aurous cyanide act as ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobaltous ethylenediamine di(aurous cyanide) typically involves the reaction of cobalt salts with ethylenediamine and aurous cyanide. The process begins with the preparation of cobalt(II) chloride and ethylenediamine in an aqueous solution. The mixture is then purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The aurous cyanide is introduced to the solution, resulting in the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of cobaltous ethylenediamine di(aurous cyanide) may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Cobaltous ethylenediamine di(aurous cyanide) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, altering the oxidation state and potentially changing the coordination environment.
Reduction: Reduction reactions can reverse the oxidation state changes, restoring the original compound.
Substitution: Ligands such as ethylenediamine or aurous cyanide can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require specific ligands and conditions, such as varying pH or temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in higher oxidation state cobalt complexes, while substitution reactions can yield new coordination compounds with different ligands .
Scientific Research Applications
Cobaltous ethylenediamine di(aurous cyanide) has several scientific research applications, including:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in catalysis and material science for its unique chemical properties.
Mechanism of Action
The mechanism of action of cobaltous ethylenediamine di(aurous cyanide) involves its interaction with molecular targets through coordination bonds. The cobalt center can interact with various biomolecules, potentially affecting their function. The aurous cyanide ligands may also play a role in the compound’s activity by interacting with specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: A similar coordination compound with cobalt and ethylenediamine, but without aurous cyanide.
Potassium aurous cyanide: Contains aurous cyanide but lacks the cobalt and ethylenediamine components.
Uniqueness
Cobaltous ethylenediamine di(aurous cyanide) is unique due to the combination of cobalt, ethylenediamine, and aurous cyanide ligands. This specific arrangement of ligands imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
68958-90-7 |
|---|---|
Molecular Formula |
C8H16Au2CoN8 |
Molecular Weight |
677.13 g/mol |
IUPAC Name |
cobalt(2+);ethane-1,2-diamine;gold(1+);tetracyanide |
InChI |
InChI=1S/2C2H8N2.4CN.2Au.Co/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
InChI Key |
HGHDBZCSDRZQAY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Co+2].[Au+].[Au+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



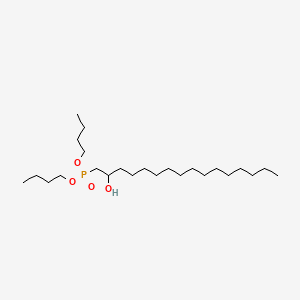
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
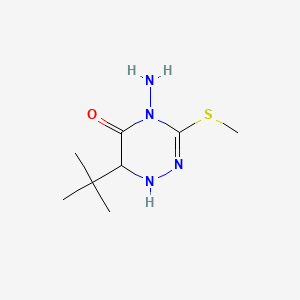
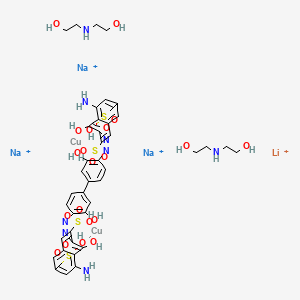
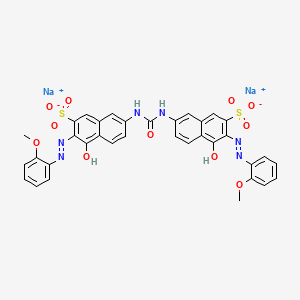
![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)
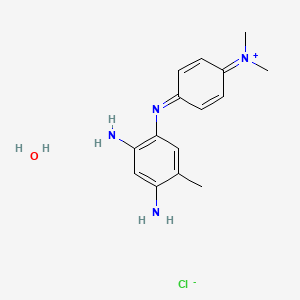
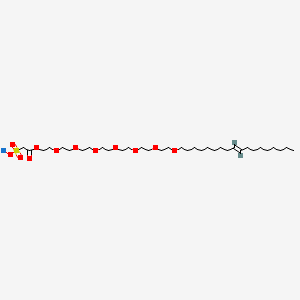
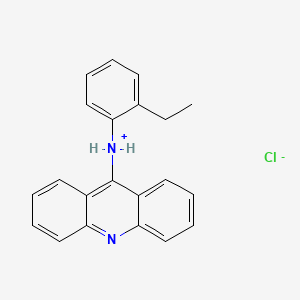

![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
